molecular formula C12H13N3O2S B4404936 2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4404936
M. Wt: 263.32 g/mol
InChI Key: FKCDIDGMESXYLE-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a thiadiazole ring with a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The tricyclic framework is then constructed through a series of cyclization reactions, often involving the use of strong bases like lithium hexamethyldisilazide (LiHMDS) in dry tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its tricyclic framework, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-5-13-14-12(18-5)15-10(16)8-6-2-3-7(4-6)9(8)11(15)17/h6-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCDIDGMESXYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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